REACTION_CXSMILES
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[CH3:1][C:2]1[C:3](=[N:11]O)[CH:4]=[C:5]([CH3:10])[C:6](=[O:9])[C:7]=1[CH3:8].[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>>[OH:9][C:6]1[C:5]([CH3:10])=[CH:4][C:3]([NH2:11])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:1.2,3.4.5|
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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CC=1C(C=C(C(C1C)=O)C)=NO
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Name
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Quantity
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720 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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126.1 g
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Type
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reactant
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Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Type
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CUSTOM
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Details
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The mixture was stirred for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting intense red solution was cooled in an ice bath
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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a beige precipitate formed
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Type
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CUSTOM
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Details
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to come to ambient temperature
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Type
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TEMPERATURE
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Details
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It was then cooled in ice
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Type
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FILTRATION
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Details
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filtered
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Type
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DRY_WITH_MATERIAL
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Details
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The crude 25a was pressed dry
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Type
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CUSTOM
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Details
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dried further (50° C./0.3 torr, 24 hours), mp 130°-131° C. with dec
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Duration
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24 h
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |